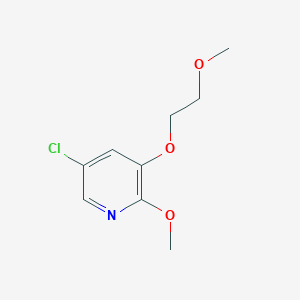

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

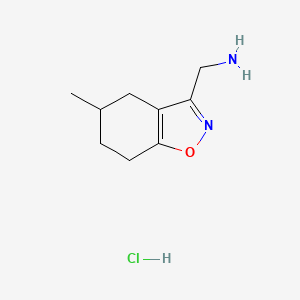

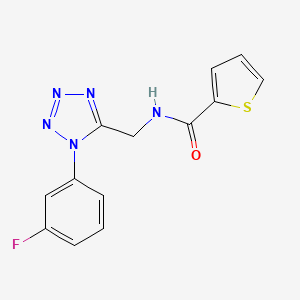

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Number: 1820686-93-8. It has a molecular weight of 217.65 and its molecular formula is C9H12ClNO3 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H12ClNO3/c1-12-3-4-14-8-5-7 (10)6-11-9 (8)13-2/h5-6H,3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.65 . The compound is typically stored at refrigerated temperatures .科学的研究の応用

Synthesis of Agrochemicals and Medicinal Compounds

The research on chlorinated pyrrolidin-2-ones highlights the potential of derivatives like 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine in the synthesis of agrochemicals or medicinal compounds. These derivatives undergo rearrangement reactions to produce 5-methoxylated 3-pyrrolin-2-ones, indicating their utility in complex synthesis processes relevant to pharmaceutical and agricultural chemical development (Ghelfi et al., 2003).

Enhanced Dienophilicity in Organic Chemistry

Another study discusses the dienophilicity of pyridine derivatives, showcasing how modifications like methoxy or ethoxy groups can impact the reactivity of these compounds. This knowledge is crucial for designing reactions in organic synthesis, particularly in creating complex molecular architectures through [4+2] cycloaddition reactions (Connon & Hegarty, 2004).

Insecticidal Activity

Research into pyridine derivatives also extends to their potential as insecticides. A study on substituted pyridines against the cowpea aphid indicates that these compounds, including those similar to this compound, could offer new solutions for pest control, highlighting a significant agricultural application (Bakhite et al., 2014).

Antiviral Properties

Derivatives of pyridines, including those with methoxy groups, have been studied for their antiviral properties. This research is particularly relevant in the context of developing new antiretroviral drugs, showcasing the potential of these compounds in medical applications aimed at combating viral infections (Hocková et al., 2003).

Suzuki Cross-Coupling Reactions

The utility of pyridylboronic acids in Suzuki cross-coupling reactions to yield novel heteroarylpyridines demonstrates the importance of pyridine derivatives in facilitating chemical transformations. This application is crucial for synthesizing complex molecules, including pharmaceuticals and materials science applications (Parry et al., 2002).

作用機序

Target of Action

Pyridine derivatives, like “5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine”, often interact with various enzymes and receptors in the body due to their aromatic nature and ability to participate in pi stacking interactions .

Mode of Action

The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, pi stacking, and electrostatic interactions. The presence of methoxy groups might enhance its lipophilicity, aiding in membrane permeability .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets. Pyridine derivatives are often involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, methoxy groups can enhance lipophilicity, which might improve absorption and distribution .

Result of Action

The molecular and cellular effects would depend on the specific targets of “this compound”. It could potentially alter the activity of target enzymes or receptors, leading to changes in cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, extreme pH or temperature could potentially affect the compound’s structure and, consequently, its activity .

特性

IUPAC Name |

5-chloro-2-methoxy-3-(2-methoxyethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKGYUNBGGBXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2693591.png)

![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2693603.png)

![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)

![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)

![ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693609.png)